Quinine-10,11-dihydrodiol

Description

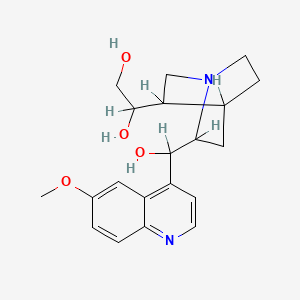

Structure

2D Structure

3D Structure

Properties

CAS No. |

73522-91-5 |

|---|---|

Molecular Formula |

C20H26N2O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

1-[6-[hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethane-1,2-diol |

InChI |

InChI=1S/C20H26N2O4/c1-26-13-2-3-17-15(9-13)14(4-6-21-17)20(25)18-8-12-5-7-22(18)10-16(12)19(24)11-23/h2-4,6,9,12,16,18-20,23-25H,5,7-8,10-11H2,1H3 |

InChI Key |

RPKYUNIXMGUACR-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C(CO)O)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C(CO)O)O |

Synonyms |

quinine-10,11-dihydrodiol quinine-10,11-dihydrodiol, (8alpha,9R,10S)-isomer quinine-10,11-dihydrodiol, (9S,10R)-isomer quinine-10,11-dihydrodiol, (9S,10S)-isome |

Origin of Product |

United States |

Synthetic and Biosynthetic Approaches to Quinine 10,11 Dihydrodiol

Chemical Synthesis Pathways of Quinine-10,11-dihydrodiol

The laboratory synthesis of this compound primarily relies on the chemical modification of its direct precursor, quinine (B1679958). The key transformation is the dihydroxylation of the vinyl group at the C10 and C11 positions.

Precursor-Based Synthetic Routes

The most prominent precursor-based synthetic route to this compound is the direct oxidation of the vinyl side chain of quinine. evitachem.com Quinine, readily available from the bark of the Cinchona tree, serves as the starting material for this transformation. encyclopedia.pub The synthesis of related Cinchona alkaloid derivatives, such as 10,11-didehydro Cinchona alkaloids, also starts from the primary alkaloids like quinine. numberanalytics.com The general approach involves the use of an oxidizing agent that can selectively add two hydroxyl groups across the double bond of the vinyl group.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is crucial due to the potential for different biological activities among isomers. The Sharpless asymmetric dihydroxylation offers a high degree of stereocontrol, allowing for the selective formation of either the (10R) or (10S) isomer. nih.govresearchgate.net This control is achieved by the choice of the chiral ligand used in the reaction.

The commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the osmium catalyst, a re-oxidant, and a chiral ligand derived from either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). researchgate.net

AD-mix-β , which contains a derivative of dihydroquinidine, directs the dihydroxylation to one face of the vinyl group, leading to the formation of the (10R)-10,11-dihydroxydihydroquinine isomer.

AD-mix-α , containing a dihydroquinine-based ligand, directs the hydroxylation to the opposite face, yielding the (10S)-10,11-dihydroxydihydroquinine isomer.

This methodology has been successfully applied to the synthesis of various chiral diols from olefinic precursors and is the key strategy for accessing the specific stereoisomers of this compound. nih.govnih.gov A study on the synthesis of quinidine-10,11-dihydrodiol stereoisomers also highlights the use of a new synthetic pathway to obtain and identify the 10(R) and (S) isomers. nih.gov

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing the yield and purity of this compound in a laboratory setting involves fine-tuning the parameters of the Sharpless asymmetric dihydroxylation reaction. General strategies for optimizing this reaction include:

Ligand and Catalyst Loading: Adjusting the concentration of the chiral ligand and the osmium catalyst can impact both the reaction rate and the enantioselectivity. numberanalytics.com

Co-oxidant Choice: The selection of the co-oxidant, which regenerates the osmium tetroxide catalyst, is important for efficient turnover. Potassium ferricyanide (B76249) is a commonly used co-oxidant in the AD-mix preparations. researchgate.net

Reaction Temperature: Lowering the reaction temperature often leads to an improvement in enantioselectivity. numberanalytics.com

Solvent System: The reaction is typically carried out in a biphasic solvent system, such as t-butanol/water, to facilitate the interaction of all components. researchgate.net

Slow Addition: The slow addition of the olefin (quinine) to the reaction mixture can sometimes improve the enantiomeric excess of the product. google.com

Enzymatic Biotransformation and Biosynthesis of this compound

In biological systems, this compound is formed as a metabolite of quinine through enzymatic processes, primarily occurring in the liver.

Enzymatic Formation of this compound from Quinine

The biotransformation of quinine to this compound is a hydroxylation reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net Specifically, studies have indicated that the formation of the major metabolite of quinine, 3-hydroxyquinine (B22115), is primarily mediated by CYP3A4. nih.govresearchgate.net While the direct dihydroxylation to form this compound is less studied than 3-hydroxylation, it is understood to be another metabolic pathway for quinine. researchgate.netnih.gov

Research has shown that both (10R)- and (10S)-11-dihydroxydihydroquinine are metabolites of quinine. researchgate.net However, in vivo studies in healthy volunteers have suggested that the formation of these dihydrodiol metabolites does not appear to involve CYP3A4, CYP1A2, or CYP2C19, indicating that other CYP isoforms or enzymatic pathways may be responsible. nih.gov This contrasts with the metabolism of the diastereomer, quinidine (B1679956), where its oxidative metabolism to dihydrodiol isomers has been observed in rat hepatocytes. nih.gov

The table below summarizes the key enzymes involved in quinine metabolism.

| Metabolite | Primary Enzyme(s) |

| 3-hydroxyquinine | CYP3A4, CYP2C19 (minor) nih.gov |

| This compound | Specific CYP isoforms not definitively identified in vivo nih.gov |

In Vitro Models for Studying Enzymatic Pathways

To investigate the enzymatic pathways of quinine metabolism, various in vitro models are employed. These models allow for the controlled study of metabolic reactions and the identification of the enzymes involved.

Human Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of human liver cells and contain a high concentration of CYP enzymes. They are a standard tool for studying the metabolism of drugs, including the formation of this compound from quinine. nih.govresearchgate.net Studies with human liver microsomes have been instrumental in determining the kinetic parameters of quinine metabolism. nih.gov

Recombinant Human Cytochrome P450 Isoforms: To pinpoint the specific CYP enzymes responsible for a particular metabolic reaction, individual human CYP isoforms are expressed in cell systems (e.g., insect cells or bacteria). These recombinant enzymes can then be used to test their catalytic activity towards the substrate of interest. Studies using a panel of recombinant human CYP isoforms have been crucial in identifying CYP3A4 as the main enzyme for quinine 3-hydroxylation. nih.gov

Hepatocytes: Isolated liver cells (hepatocytes) from rats have been used to study the oxidative metabolism of the related compound quinidine and the formation of its dihydrodiol stereoisomers. nih.gov This model provides a more complete cellular environment compared to microsomes.

The following table presents representative kinetic data for quinine 3-hydroxylation in human liver microsomes, which serves as a proxy for understanding the general kinetics of quinine metabolism by CYP enzymes.

| Kinetic Parameter | Mean Value (± S.D.) | Reference |

| Km (μM) | 106.1 ± 19.3 | nih.gov |

| Vmax (nmol/mg protein/min) | 1.33 ± 0.48 | nih.gov |

| Vmax/Km (μL/mg protein/min) | 12.8 ± 5.1 | nih.gov |

These in vitro models are essential for elucidating the complex enzymatic pathways involved in the biotransformation of quinine into its various metabolites, including this compound.

Substrate Specificity and Catalytic Mechanisms of Relevant Enzymes

The formation of this compound, a metabolite of quinine, is a result of complex enzymatic processes. The enzymes involved exhibit specific substrate preferences and employ distinct catalytic mechanisms, which differ between human metabolic pathways and the biosynthetic routes within the Cinchona plant.

Enzymatic Conversion in Human Metabolism

In humans, quinine is extensively metabolized in the liver, primarily by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.net While the main metabolic pathway for quinine involves 3-hydroxylation to form 3-hydroxyquinine, catalyzed predominantly by the CYP3A4 enzyme, the formation of dihydrodiol metabolites follows a different course. researchgate.netnih.gov this compound is formed as two stereoisomers: (10R)-11-dihydroxydihydroquinine and (10S)-11-dihydroxydihydroquinine. researchgate.net

Research investigating the specific CYP enzymes responsible for this transformation has yielded noteworthy findings. An in vivo study in healthy human subjects examined the effects of inhibiting various CYP enzymes. Co-administration of quinine with ketoconazole (B1673606), a potent inhibitor of CYP3A4, significantly affected the plasma concentrations of several quinine metabolites. researchgate.net However, the study concluded there was no evidence for the involvement of CYP3A4, CYP1A2, or CYP2C19 in the formation of the (10R) and (10S) dihydrodiol metabolites of quinine. researchgate.net This suggests that other, yet to be definitively identified, enzymes are responsible for the dihydroxylation of quinine's vinyl group in humans.

Studies on quinidine, the diastereomer of quinine, provide further insight. The oxidative metabolism of quinidine in isolated rat hepatocytes leads to the formation of the corresponding (10R) and (10S) isomers of quinidine-10,11-dihydrodiol. nih.gov It was observed that pre-treatment with phenobarbital, a known inducer of various drug-metabolizing enzymes, enhanced the formation of these dihydrodiols. nih.gov This indicates that phenobarbital-inducible enzymes, likely from the Cytochrome P450 family, are involved in this specific metabolic reaction.

Biosynthesis in Cinchona

In the Cinchona pubescens plant, the natural source of quinine, a different set of enzymes is responsible for the biosynthesis of quinine and its related alkaloids. mpg.de While the complete enzymatic pathway to this compound within the plant is not fully elucidated, research has identified key enzymes in the broader biosynthetic network. Metabolomic analysis of C. pubescens tissues revealed the presence of not only quinine and quinidine but also their dihydro-derivatives, such as dihydroquinine and dihydroquinidine, in which the terminal vinyl group is reduced. researchgate.net

This suggests the activity of specific reductases in the plant. researchgate.net Researchers have discovered a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) that produce an early biosynthetic intermediate. mpg.deacs.org More relevant to the dihydro- derivatives, a reductase capable of acting on a biosynthetic intermediate to form the precursor to dihydro-quinine compounds was identified. researchgate.net The subsequent hydroxylation of the vinyl group to form the dihydrodiol in the plant would require a specific hydroxylase, likely a Cytochrome P450 monooxygenase, though the exact enzyme has not yet been characterized.

Relevant Enzyme Classes and Mechanisms

The conversion of an alkene group, such as the vinyl side chain of quinine, into a vicinal diol (dihydrodiol) is a well-known biochemical transformation typically catalyzed by monooxygenase or dioxygenase enzymes.

Cytochrome P450 Monooxygenases (CYPs): This superfamily is central to the phase I metabolism of a vast number of xenobiotics, including drugs like quinine. plos.org The general mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate. For an alkene, this can proceed via an epoxide intermediate, which is then hydrolyzed by an epoxide hydrolase to form a trans-diol. This two-step process is a common route for the formation of dihydrodiols from aromatic and olefinic compounds.

The table below summarizes the key enzymes and enzyme classes discussed in the context of forming this compound or related metabolic steps.

Table 1: Summary of Enzymes in Quinine Metabolism and Dihydrodiol Formation

| Enzyme/Enzyme Class | Substrate(s) | Product(s) | Relevance to this compound | Source(s) |

| Cytochrome P450 (CYP) Family | Quinine, Quinidine | (10R/S)-Quinine-10,11-dihydrodiol, (10R/S)-Quinidine-10,11-dihydrodiol, 3-Hydroxyquinine | Catalyzes the oxidative metabolism of quinine. researchgate.net Specific isozymes (other than CYP3A4, 1A2, 2C19) are presumed to form the dihydrodiol metabolite in humans. researchgate.netnih.gov | researchgate.netnih.gov |

| Plant Reductases (from Cinchona) | Corynantheine aldehyde derivatives | Dihydrocorynantheine aldehyde | Responsible for producing the "dihydro-" backbone of related alkaloids in the plant, a precursor step to dihydroquinine. researchgate.net | researchgate.net |

| Dihydrodiol Dehydrogenase (DD) | trans-dihydrodiols of aromatic hydrocarbons | Catechols | Catalyzes the oxidation of dihydrodiols, representing a potential subsequent metabolic step for this compound. nih.gov | nih.gov |

Structural Characterization and Stereochemical Investigations of Quinine 10,11 Dihydrodiol

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While specific 1H and 13C NMR data for Quinine-10,11-dihydrodiol is not extensively detailed in the readily available literature, the structural assignment can be inferred from the analysis of related compounds and known metabolic pathways. For instance, the 1H-NMR spectrum of the principal metabolite of quinine (B1679958) in human urine, 3-hydroxyquinine (B22115), was instrumental in establishing the position of oxidation at the C-3 position of the quinuclidine (B89598) nucleus. researchgate.net Similar approaches, including 2D COSY NMR spectroscopy, have been used for the conformational analysis and structural elucidation of other quinine and quinidine (B1679956) metabolites. tsijournals.com The dihydroxylation at the 10 and 11 positions of the vinyl group of quinine to form this compound would result in predictable changes in the NMR spectrum. ontosight.ai Specifically, the signals corresponding to the vinyl protons would be absent and new signals for the protons on the carbon atoms bearing the hydroxyl groups would appear.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry has been a key technique in the identification and confirmation of this compound as a metabolite of quinine. nih.govtandfonline.com Methane chemical ionization gas chromatography-mass spectrometry (CI-GC-MS) has been successfully employed to identify various quinine metabolites, including this compound, in human urine. nih.govtandfonline.com The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound provides crucial information for its identification. tandfonline.com The molecular weight of this compound is 358.4 g/mol . nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 358.4 g/mol | PubChem |

| Molecular Formula | C20H26N2O4 | PubChem |

| Exact Mass | 358.18925731 Da | PubChem |

This table is interactive. Click on the headers to sort.

Vibrational Spectroscopy Applications (IR, Raman) in Characterization

While specific Infrared (IR) and Raman spectra for this compound are not widely published, the principles of vibrational spectroscopy can be applied to its characterization. The IR spectrum of quinine shows characteristic peaks for its functional groups, such as the methoxy (B1213986) group on the quinoline (B57606) ring and the hydroxyl group. researchgate.net The formation of this compound introduces two additional hydroxyl groups, which would lead to a broader and more intense O-H stretching band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C=C stretching vibration of the vinyl group, present in quinine, would be absent in the spectrum of the dihydrodiol metabolite.

Raman spectroscopy could also provide valuable information. The Raman spectrum of quinine has been documented and could serve as a reference for identifying the structural changes in its metabolites. chemicalbook.comchemicalbook.com Changes in the vibrational modes of the quinuclidine and quinoline rings upon dihydroxylation could be observed.

Stereochemical Analysis and Isomer Identification

The conversion of the vinyl group in quinine to a diol in this compound introduces new stereocenters at the C-10 and C-11 positions. This results in the possibility of different stereoisomers, the separation and identification of which are critical for a complete understanding of its biochemistry.

Chiral Separation Techniques for Enantiomeric and Diastereomeric Resolution

The separation of stereoisomers of quinine and its derivatives is a well-established practice. For the related compound quinidine, a diastereomer of quinine, an isocratic reversed-phase high-performance liquid chromatographic (HPLC) method has been developed to separate the 10(R) and 10(S) isomers of quinidine 10,11-dihydrodiols. nih.gov This demonstrates that chromatographic techniques are effective for resolving the stereoisomers of these dihydrodiol metabolites. nih.gov Such methods are crucial for quantifying the different isomers in biological fluids like urine and bile. nih.gov

Conformational Analysis of this compound and its Isomers

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Quinine |

| This compound |

| 3-hydroxyquinine |

| Quinidine |

| Quinidine 10,11-dihydrodiol |

| Methane |

Influence of Stereochemistry on Molecular Interactions in Research Models

The specific three-dimensional arrangement of atoms in the stereoisomers of this compound and its parent compounds plays a critical role in their interactions with biological systems. Research using various models has demonstrated that these stereochemical differences can lead to markedly different effects on molecular transport and metabolic pathways.

Detailed investigations have highlighted the stereoselectivity of interactions involving cinchona alkaloids. In a key study using an isolated perfused rat liver model, the diastereomers quinine and quinidine showed a profound difference in their ability to inhibit the hepatobiliary transport of cardiac glycosides. nih.gov Quinine significantly reduced the hepatic uptake of both digoxin (B3395198) and ouabain, whereas its diastereomer, quinidine, had no effect. nih.gov This stereoselective inhibition was attributed to an interaction at the hepatic uptake level, likely involving multi-specific carrier proteins at the sinusoidal plasma membrane. nih.gov This finding underscores how the specific stereochemistry of the parent molecule, which is retained in its metabolites, dictates its molecular interactions.

| Compound | Effect on Digoxin Clearance | Effect on Ouabain Clearance | Reference |

| Quinine | Marked reduction in hepatic uptake | Marked reduction in hepatic uptake | nih.gov |

| Quinidine | No effect on hepatic disposition | No effect on hepatic disposition | nih.gov |

The metabolism of quinine itself is stereospecific, leading to different isomers of this compound. The (10R) and (10S) isomers of the dihydrodiol metabolite have been successfully separated and identified in biological fluids using high-performance liquid chromatography (HPLC). nih.gov These stereoisomers have been observed in rat bile and hepatocyte secretions, as well as in human urine, indicating that the enzymatic processes responsible for their formation and transport are sensitive to stereochemistry. nih.gov

Further research in human models has explored the formation of these specific stereoisomers. In a study involving healthy volunteers, the formation of (10S)-11-dihydroxydihydroquinine and (10R)-11-dihydroxydihydroquinine was investigated. researchgate.net The study examined the influence of ketoconazole (B1673606), a known inhibitor of the CYP3A4 enzyme, on the plasma concentration of these metabolites. The results showed a significant increase in the area under the plasma concentration-time curve (AUC) for both the (10S) and (10R) isomers when co-administered with ketoconazole. researchgate.net This suggests that while CYP3A4 is the major enzyme for the primary 3-hydroxylation of quinine, other pathways are involved in the formation of the dihydrodiol metabolites, and these pathways are also subject to drug-drug interactions. researchgate.net

| Metabolite | Geometric Mean Ratio of AUC (Quinine + Ketoconazole vs. Quinine alone) | 90% Confidence Interval | Reference |

| (10S)-11-dihydroxydihydroquinine | 1.3 | 1.1, 1.7 | researchgate.net |

| (10R)-11-dihydroxydihydroquinine | 1.6 | 1.4, 1.8 | researchgate.net |

The inherent chirality of the cinchona alkaloid structure is widely exploited in chemical research, where they serve as chiral selectors and catalysts. researchgate.netnih.gov For instance, quinine has been used as a chiral sensor for the enantiodiscrimination of amino acids in NMR spectroscopy studies. researchgate.net This ability to differentiate between enantiomers is a direct consequence of its fixed stereochemical architecture, which allows for selective non-covalent interactions. This principle of chiral recognition is fundamental to understanding why the stereochemistry of metabolites like this compound has significant consequences for their interactions within complex biological environments.

Enzymatic Biotransformation and Mechanistic Insights into Quinine 10,11 Dihydrodiol Formation

In Vitro Cytochrome P450 (CYP) Mediated Metabolism of Quinine (B1679958) to Dihydrodiol Metabolites

The Cytochrome P450 superfamily of enzymes, located predominantly in the liver, is central to the metabolism of quinine. researchgate.netrsc.org The formation of dihydrodiol metabolites from quinine occurs via the action of these enzymes on the vinyl group of the molecule. ontosight.ai

An in vitro study using human liver microsomes and recombinant CYP3A4 found that while CYP3A4 was the major enzyme for 3-hydroxyquinine (B22115) formation, it did not produce detectable levels of the (10R) or (10S)-11-dihydroxydihydroquinine metabolites on its own. nih.gov The same study noted that the formation of (10S)-11-dihydroxydihydroquinine was partially inhibited by the CYP3A4 inhibitors ketoconazole (B1673606) and troleandomycin (B1681591), whereas the formation of the (10R) isomer was not affected. nih.gov This suggests a potential, though perhaps indirect or minor, role for CYP3A4 in the formation of the (10S) isomer.

Conversely, a subsequent in vivo study concluded there was no direct evidence for the involvement of CYP3A4, CYP1A2, or CYP2C19 in the formation of the dihydrodiol metabolites. researchgate.net While CYP2D6 is known to be involved in the metabolism of the stereoisomer quinidine (B1679956), its specific contribution to quinine's dihydroxylation is less clearly defined in the available research. researchgate.netjst.go.jp

Kinetic studies in human liver microsomes have quantified the formation rate of quinine's dihydrodiol metabolites. The intrinsic clearance (Vmax/Km) provides a measure of the efficiency of the enzymatic reaction. The formation of 3-hydroxyquinine, the main metabolite, showed the highest intrinsic clearance. nih.gov In contrast, the dihydrodiol metabolites are formed with markedly lower efficiency. nih.gov

| Metabolite | Mean Intrinsic Clearance (± S.D.) (μl/min/mg) |

|---|---|

| (10R)-11-dihydroxydihydroquinine | 0.5 ± 0.1 |

| (10S)-11-dihydroxydihydroquinine | 1.1 ± 0.2 |

Data sourced from Mirghani et al., 2004. nih.gov

Inhibition and induction studies provide further insight into the enzymatic pathways. The effects of inhibitors can appear contradictory between in vitro and in vivo settings, likely due to the interplay between different metabolic pathways.

Inhibition: In vitro, the CYP3A4 inhibitors ketoconazole and troleandomycin partially inhibited the formation of (10S)-11-dihydroxydihydroquinine but had no effect on the (10R) isomer. nih.gov However, an in vivo study in healthy volunteers showed that co-administration of quinine with ketoconazole significantly increased the plasma area under the curve (AUC) for both (10S) and (10R)-11-dihydroxydihydroquinine. researchgate.net This suggests that by inhibiting the primary CYP3A4-mediated 3-hydroxylation pathway, more quinine may be shunted towards the alternative, minor pathway of dihydrodiol formation, which may be catalyzed by other, ketoconazole-insensitive enzymes.

| Study Type | Inhibitor | Metabolite | Observed Effect |

|---|---|---|---|

| In Vitro | Ketoconazole | (10S)-11-dihydroxydihydroquinine | Partial Inhibition nih.gov |

| In Vitro | Ketoconazole | (10R)-11-dihydroxydihydroquinine | No Inhibition nih.gov |

| In Vivo | Ketoconazole | (10S)-11-dihydroxydihydroquinine | Increased Plasma AUC researchgate.net |

| In Vivo | Ketoconazole | (10R)-11-dihydroxydihydroquinine | Increased Plasma AUC researchgate.net |

Induction: The induction of enzymes involved in quinidine (a stereoisomer of quinine) metabolism has been noted. Phenobarbital, a known enzyme inducer, was shown to increase the oxidative metabolism of quinidine in isolated rat hepatocytes, which included the formation of dihydrodiol isomers. nih.gov

Kinetic Parameters (Km, Vmax) of Dihydrodiol Formation

Other Enzymatic Systems Contributing to Dihydrodiol Formation

The formation of dihydrodiol metabolites is typically a two-step process. hyphadiscovery.com The initial reaction is the formation of a reactive epoxide intermediate across an aromatic or alkene structure, a reaction catalyzed by CYP enzymes. hyphadiscovery.com In the case of quinine, this occurs at the 10,11-double bond of the vinyl side chain.

Following epoxidation, the enzyme microsomal epoxide hydrolase catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to yield the stable trans-dihydrodiol metabolite. hyphadiscovery.com Therefore, the formation of Quinine-10,11-dihydrodiol is dependent on the coordinated action of both a Cytochrome P450 isoform and epoxide hydrolase.

Mechanistic Pathways of Dihydroxylation and Related Reactions

The mechanistic pathway for the formation of this compound from quinine begins with the metabolic activation of the terminal vinyl group.

Epoxidation: A Cytochrome P450 enzyme, likely a member of the CYP2 or CYP3 family, acts as a monooxygenase. It transfers an oxygen atom to the 10,11-double bond of quinine's vinyl group, forming a reactive intermediate known as quinine-10,11-epoxide. hyphadiscovery.com

Hydrolysis: The enzyme microsomal epoxide hydrolase then encounters this epoxide intermediate. It facilitates a nucleophilic attack by a water molecule on one of the epoxide's carbon atoms. hyphadiscovery.com

Diol Formation: This attack opens the strained three-membered epoxide ring, resulting in the formation of two hydroxyl (-OH) groups on adjacent carbons (positions 10 and 11), yielding the final, more stable this compound metabolite. ontosight.aihyphadiscovery.com The stereochemistry of the final product ((10R) or (10S) isomers) is determined by the specific enzymes involved in this metabolic process. nih.govnih.gov

Advanced Analytical Methodologies in Quinine 10,11 Dihydrodiol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone in the analysis of Quinine-10,11-dihydrodiol, enabling its separation from the parent drug and other related metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal techniques employed, each with specific advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the quantification of quinine (B1679958) and its metabolites in various biological samples like plasma and urine. tandfonline.comnih.govontosight.ai Method development often focuses on achieving optimal separation and sensitivity.

Key aspects of HPLC method development include:

Sample Preparation: A crucial first step involves sample clean-up to remove interfering substances. For plasma samples, a common approach is protein precipitation using a cold solvent like methanol (B129727). tandfonline.comnih.gov Urine samples may require dilution before direct injection into the HPLC system. nih.gov

Stationary Phase: Reversed-phase columns, such as C18 or phenyl columns, are frequently utilized for the separation of quinine and its metabolites. tandfonline.comnih.gov These columns separate compounds based on their hydrophobicity.

Mobile Phase: The mobile phase composition is critical for achieving good chromatographic resolution. A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer). tandfonline.comtandfonline.com The pH of the mobile phase is often adjusted to an acidic value to ensure the analytes are in a suitable ionic state for separation. tandfonline.comtandfonline.com Gradient elution, where the mobile phase composition is changed during the run, can be employed to improve the separation of complex mixtures of metabolites. nih.gov

Detection: Fluorescence detection is a highly sensitive and selective method for detecting quinine and its metabolites, including this compound. tandfonline.comnih.gov The excitation and emission wavelengths are chosen to maximize the signal for the compounds of interest. tandfonline.comresearchgate.net

A study successfully developed an HPLC method for the simultaneous determination of quinine and four of its metabolites, including the (10R)- and (10S)-stereoisomers of 10,11-dihydroxydihydroquinine (a synonym for this compound). nih.gov This method utilized a Zorbax Eclipse XDB phenyl column with gradient elution and fluorescence detection, achieving a lower limit of quantitation in the range of 0.024-0.081 microM. nih.gov

Table 1: Example of HPLC Method Parameters for Quinine Metabolite Analysis

| Parameter | Condition |

|---|---|

| Column | Zorbax Eclipse XDB phenyl nih.gov |

| Mobile Phase | Gradient elution nih.gov |

| Detection | Fluorescence nih.gov |

| Sample Preparation (Plasma) | Protein precipitation with methanol nih.gov |

| Sample Preparation (Urine) | Dilution and direct injection nih.gov |

| Lower Limit of Quantitation | 0.024-0.081 µM nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is another powerful technique for the analysis of quinine and its metabolites. nih.govnih.gov It combines the separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

For GC-MS analysis, derivatization is often necessary for non-volatile compounds like quinine and its hydroxylated metabolites to make them suitable for gas chromatography. oup.com However, some methods have been developed for the analysis of underivatized quinine and quinidine (B1679956). oup.com

A study utilized GC-MS to identify quinine and ten of its metabolites in human urine. nih.gov Four of these, including 10,11-dihydroxydihydroquinine, were definitively identified by comparing their mass spectra with those of authentic standards. nih.gov This technique has also been applied to detect quinine and its metabolites in horse urine. nih.govrsc.org

Chiral Chromatography for Stereoisomer Analysis

This compound possesses chiral centers, meaning it can exist as different stereoisomers. tandfonline.com Chiral chromatography is a specialized form of chromatography that can separate these stereoisomers. This is crucial as different stereoisomers can have different biological activities. google.com

For the first time, the (10R)- and (10S)-configurations of 10,11-dihydroxydihydroquinine were correctly assigned through a study that developed a method for their simultaneous determination. nih.gov Research on the diastereomer quinidine has also highlighted the importance of separating the 10(R) and (S) isomers of its 10,11-dihydrodiol metabolites. nih.gov The separation of stereoisomers is a critical aspect of understanding the complete metabolic profile and pharmacological effects of quinine. nih.gov

Coupled Analytical Techniques

The coupling of chromatographic separation with advanced spectroscopic detection provides enhanced capabilities for the identification and structural characterization of metabolites like this compound.

LC-MS/MS in Metabolite Profiling and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that has become indispensable for metabolite profiling. nih.govresearchgate.net It allows for the rapid analysis and identification of known and unknown compounds in complex biological samples. nih.gov

In the context of quinine metabolism, LC-MS/MS can be used to identify and quantify this compound and other metabolites in various matrices. The technique provides molecular weight information from the parent ion and structural information from the fragmentation pattern of the molecule, aiding in its definitive identification. researchgate.netnih.gov LC-MS/MS-based metabolite screening has been shown to improve the efficiency of discovering novel metabolites. nih.gov

Table 2: Application of LC-MS/MS in Quinine Research

| Application | Details |

|---|---|

| Metabolite Identification | Provides molecular weight and structural fragmentation data for confident identification. researchgate.net |

| Metabolite Profiling | Enables the comprehensive analysis of multiple metabolites in a single run. nih.gov |

| Quantification | Offers high sensitivity and specificity for accurate measurement in biological fluids. researchgate.net |

NMR-coupled Techniques for Enhanced Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including metabolites. lkouniv.ac.inacs.orgub.edu When coupled with separation techniques like HPLC, it can provide detailed structural information about isolated compounds.

NMR analysis can determine the precise connectivity of atoms within a molecule and provide information about its stereochemistry. ub.edunih.gov For this compound, NMR would be instrumental in confirming the positions of the hydroxyl groups and the stereochemistry at the chiral centers. Studies on quinine and its derivatives have utilized NMR to characterize their structures in solution. nih.govresearchgate.net The use of various 1D and 2D NMR experiments can help in assigning all the proton and carbon signals, leading to an unambiguous structure determination. researchgate.net

Development of Quantitative Assays for Research Applications

The investigation of this compound's role in the metabolic profile of quinine necessitates the development and validation of sensitive and specific quantitative assays. Research applications, particularly in pharmacokinetic and metabolic studies, rely on accurate measurement of this diol metabolite in various biological matrices. High-performance liquid chromatography (HPLC) has emerged as a primary technique for these analyses, often coupled with fluorescence or mass spectrometry detection for enhanced sensitivity and specificity.

A significant advancement in this area was the development of a high-performance liquid chromatographic method for the simultaneous determination of quinine and four of its metabolites, including the (10R)- and (10S)-stereoisomers of 10,11-dihydroxydihydroquinine (the constituents of this compound), in human plasma and urine. nih.gov This method utilizes a reversed-phase HPLC system with a phenyl column and gradient elution, coupled with fluorescence detection. nih.gov

The sample preparation for this assay is straightforward, involving protein precipitation with cold methanol for plasma samples. Urine samples can be diluted and directly injected into the HPLC system. nih.gov The validation of this method has demonstrated its reliability for research applications. The within- and between-assay coefficients of variation for the quantification of quinine and its metabolites were found to be less than 13%, indicating good precision. nih.gov Furthermore, the assay exhibits a low limit of quantitation, in the range of 0.024–0.081 µM, allowing for the detection of low concentrations of the metabolites. nih.gov

The following table summarizes the key validation parameters of this HPLC method for the analysis of quinine and its metabolites, including the dihydroxydihydroquinine isomers.

Table 1: Validation Data for HPLC-Fluorescence Assay of Quinine and its Metabolites nih.gov

| Analyte | Within-Assay CV (%) | Between-Assay CV (%) | Lower Limit of Quantitation (µM) |

| Quinine | < 13 | < 13 | 0.024 - 0.081 |

| (3S)-3-hydroxyquinine | < 13 | < 13 | 0.024 - 0.081 |

| 2'-quininone | < 13 | < 13 | 0.024 - 0.081 |

| (10R)-10,11-dihydroxydihydroquinine | < 13 | < 13 | 0.024 - 0.081 |

| (10S)-10,11-dihydroxydihydroquinine | < 13 | < 13 | 0.024 - 0.081 |

CV: Coefficient of Variation

While fluorescence detection offers good sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been established as a powerful tool for the quantification of quinine and its metabolites, offering high specificity through multiple reaction monitoring (MRM). Although some studies focus primarily on the parent drug, the developed methodologies are often adaptable for the quantification of metabolites like this compound. For instance, a fast and sensitive LC-MS/MS method was developed for the simultaneous determination of quinine and doxycycline, demonstrating linearity over a concentration range of 10–1500 ng/mL for both compounds. researchgate.net Such methods, with appropriate optimization of mass transitions for this compound, would provide a robust platform for its quantification in complex biological samples.

Theoretical and Computational Chemistry Studies of Quinine 10,11 Dihydrodiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic properties and reactivity of quinine (B1679958) and its derivatives. mdpi.comnih.gov For Quinine-10,11-dihydrodiol, these calculations can predict various molecular descriptors that correlate with its chemical behavior.

DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, can determine optimized geometry and electronic parameters. mdpi.comresearchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher polarizability and reactivity. nih.gov

Other computed parameters that shed light on reactivity include:

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. mdpi.com

Mulliken Atomic Charges: These calculations provide the net charge on each atom, offering insights into local electronic effects and potential sites for interaction. mdpi.com

While specific quantum chemical data for this compound is not extensively published, studies on the parent compound, quinine, provide a framework for what could be expected. For instance, DFT studies on quinine have identified the nitrogen atom in the quinuclidine (B89598) ring and the hydroxyl group as key sites for chemical interactions. biointerfaceresearch.com

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrostatic interactions. mdpi.com |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins or solvents, over time. researchgate.net These simulations can provide detailed insights into the stability of protein-ligand complexes and the nature of their binding interactions. tmrjournals.com

For this compound, MD simulations could be employed to investigate its interaction with various biological targets. For example, since quinine and its metabolites interact with cytochrome P450 (CYP) enzymes, MD simulations could model the binding of this compound within the active site of these enzymes. nih.govmdpi.com Such simulations can reveal:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, the stability of the complex can be assessed. A stable RMSD suggests a stable binding mode. tmrjournals.com

Binding Interactions: MD simulations can identify and quantify the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand in the binding pocket. tmrjournals.com

Conformational Changes: These simulations can show how the protein and ligand adapt their conformations upon binding.

In Silico Prediction of Metabolic Pathways and Enzyme Binding

Computational methods are increasingly used to predict the metabolic fate of drug molecules and their binding affinity to metabolizing enzymes. frontiersin.org For this compound, these in silico tools can help to understand its formation from quinine and its potential further metabolism.

Metabolic Pathway Prediction: this compound is a known metabolite of quinine, formed through dihydroxylation. ontosight.ai The formation of this and other metabolites, such as 3-hydroxyquinine (B22115), is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being a major contributor to quinine metabolism. researchgate.net While experimental studies have identified these pathways, computational models can further refine our understanding. In silico tools can predict the sites on the quinine molecule that are most susceptible to metabolism by various CYP isoforms. d-nb.info

Enzyme Binding Prediction (Molecular Docking): Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. mdma.ch This method can be used to study the interaction of this compound with various enzymes, particularly CYP isoforms. nih.gov

Docking studies can provide information on:

Binding Affinity: The docking score provides an estimation of the binding energy, indicating the strength of the interaction between the ligand and the enzyme. tmrjournals.com

Binding Pose: The predicted binding orientation reveals the specific interactions between the ligand and the amino acid residues in the enzyme's active site. nih.gov

Enzyme Selectivity: By docking the ligand into different enzymes, it is possible to predict which enzymes are most likely to bind and potentially metabolize the compound.

Studies on quinine and its stereoisomer quinidine (B1679956) have utilized molecular docking to rationalize their binding to human and rat CYP2D enzymes. nih.gov These studies highlight the importance of the enzyme's binding site size and the non-specific interactions that govern molecular recognition. nih.gov

Table 2: In Silico Tools for Metabolism and Enzyme Binding Prediction

| Tool/Method | Application | Predicted Outcome |

| Molecular Docking | Predicts the binding of a ligand to a protein. | Binding affinity, binding pose, key interacting residues. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D features of a ligand required for biological activity. | A model that can be used to screen for other potential binders. |

| Metabolism Prediction Software | Predicts the metabolic fate of a compound. | Potential metabolites and the enzymes involved. frontiersin.org |

Structure–Activity Relationship (SAR) Exploration in Theoretical Contexts

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. preprints.org Theoretical and computational approaches play a crucial role in modern SAR exploration by providing insights into the molecular properties that govern activity. nih.gov

For this compound, theoretical SAR studies would involve comparing its computed properties and predicted interactions with those of the parent compound, quinine, and other related alkaloids. biointerfaceresearch.com The addition of the two hydroxyl groups at the 10 and 11 positions significantly alters the molecule's polarity and hydrogen bonding capabilities, which can impact its biological activity. ontosight.ai

Key aspects of theoretical SAR exploration for this compound would include:

Comparison of Electronic Properties: Analyzing differences in the electronic structures of quinine and this compound, as determined by quantum chemical calculations, can help to explain differences in their reactivity and biological effects.

Analysis of Binding Interactions: Comparing the molecular docking results of quinine and its dihydrodiol metabolite with a specific biological target can reveal how the structural modification affects binding affinity and orientation. For example, SAR studies on quinine derivatives have shown that modifications to the quinuclidine ring and the quinoline (B57606) core can significantly impact their activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate calculated molecular descriptors with experimental biological activity. researchgate.net While a specific QSAR model for this compound is not available, the principles of QSAR could be applied to a series of related quinine metabolites to develop predictive models for their activity. mdpi.com

The stereochemistry of this compound is also a critical factor in its biological activity. ontosight.ai Different stereoisomers can exhibit different binding affinities and metabolic profiles. Theoretical methods can be used to study the conformational preferences of these isomers and how they influence their interactions with chiral biological targets.

Future Directions and Emerging Research Avenues for Quinine 10,11 Dihydrodiol

Development of Novel Synthetic Methodologies

The intricate structure of quinine (B1679958) and its derivatives has long presented a formidable challenge to synthetic chemists. While the total synthesis of quinine itself is a landmark achievement, the development of efficient and stereoselective methods for producing its metabolites, such as Quinine-10,11-dihydrodiol, remains an active area of research. evitachem.comorganic-chemistry.org Future efforts are expected to focus on catalytic asymmetric synthesis, a powerful strategy for creating chiral molecules with high precision. organic-chemistry.org

One promising approach involves the Sharpless asymmetric dihydroxylation, a reaction that has already proven successful in the synthesis of related diols. organic-chemistry.org This method utilizes chiral ligands derived from quinine or its diastereomer, quinidine (B1679956), to control the stereochemical outcome of the dihydroxylation of an alkene. scripps.eduwikipedia.org Further refinement of this and other catalytic systems could lead to more direct and scalable routes to specific stereoisomers of this compound.

Another avenue of exploration is the use of biocatalysis, employing enzymes to perform specific chemical transformations. core.ac.uk This approach offers the potential for high selectivity under mild reaction conditions, aligning with the principles of green chemistry. The identification and engineering of enzymes capable of dihydroxylating the quinine scaffold at the 10,11-position could provide a novel and efficient synthetic pathway.

Exploration of Stereoisomer-Specific Biochemical Interactions in Research Models

This compound can exist as multiple stereoisomers, and it is well-established that the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. nih.govnih.gov Future research will undoubtedly focus on elucidating the specific biochemical interactions of each stereoisomer. This involves synthesizing pure samples of each isomer and evaluating their effects in various in vitro and in vivo research models.

A key area of investigation will be the interaction of these stereoisomers with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. researchgate.net While CYP3A4 is known to be the major enzyme responsible for the formation of the primary metabolite, 3-hydroxyquinine (B22115), the enzymes involved in the formation of this compound are not as well characterized. researchgate.net Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and individual variations in quinine metabolism.

Furthermore, researchers are likely to investigate the interaction of this compound stereoisomers with other biological targets, such as ion channels and transport proteins. nih.govdrugbank.com For instance, quinine and quinidine have been shown to exhibit stereoselective effects on the transport of other drugs, and it is plausible that their metabolites could have similar or distinct activities. nih.gov In silico modeling and molecular docking studies can be employed to predict and rationalize these interactions at the molecular level. nih.govresearchgate.net

Advanced Mechanistic Studies of Enzymatic Dihydroxylation

The enzymatic dihydroxylation of quinine to this compound is a fascinating and complex biochemical process. ontosight.ai Advanced mechanistic studies are needed to unravel the precise steps involved in this transformation. This includes identifying the specific enzymes responsible, characterizing their active sites, and understanding the factors that govern the stereoselectivity of the reaction.

Isotope labeling studies, where specific atoms in the quinine molecule are replaced with heavier isotopes, can be used to trace the metabolic fate of the drug and provide insights into the reaction mechanism. Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the reaction pathway and predict the structures of transition states and intermediates. nih.gov

A deeper understanding of the enzymatic dihydroxylation process could have significant implications. It could inform the development of inhibitors or inducers of specific metabolic pathways, allowing for the modulation of quinine's therapeutic effects. Moreover, this knowledge could be harnessed for biocatalytic applications, using isolated enzymes or whole-cell systems to produce specific stereoisomers of this compound for further study. core.ac.uk

Application of this compound as a Research Probe or Chiral Auxiliary

The unique structural features of this compound, particularly its inherent chirality, make it a candidate for development as a specialized chemical tool. Cinchona alkaloids, including quinine and quinidine, are already widely used as chiral ligands and catalysts in asymmetric synthesis. wikipedia.orgacs.org The diol functionality of this compound offers new possibilities for its incorporation into novel chiral auxiliaries or catalysts.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The diol group in this compound could be functionalized to attach it to a substrate, influence a subsequent stereoselective reaction, and then be cleaved to release the desired chiral product.

Furthermore, derivatized forms of this compound could be developed as research probes to investigate biological systems. For example, fluorescently labeled derivatives could be used to visualize the localization of the metabolite within cells or tissues. The development of such probes would be invaluable for studying the pharmacokinetics and pharmacodynamics of quinine and its metabolites at a subcellular level. Recent research has demonstrated the utility of modifying quinine derivatives for applications such as creating novel chiral polymers. mdpi.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H26N2O4 | PubChem nih.gov |

| Molecular Weight | 358.4 g/mol | PubChem nih.gov |

| IUPAC Name | 1-[6-[hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethane-1,2-diol | PubChem nih.gov |

| CAS Number | 73522-91-5 | PubChem nih.gov |

| Synonyms | This compound, (8alpha,9R,10S)-isomer, (9S,10R)-isomer, (9S,10S)-isomer | PubChem nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Quinine-10,11-dihydrodiol, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with stereoselective oxidation of quinine using enzymatic or chemical catalysts (e.g., cytochrome P450 mimics or metal-based oxidants). Monitor reaction progress via HPLC or LC-MS to track dihydrodiol formation. Optimize yield by adjusting solvent polarity (e.g., acetonitrile/water mixtures) and temperature. Validate purity via H/C NMR and high-resolution mass spectrometry (HRMS), comparing peaks to reference standards .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use X-ray crystallography for absolute configuration determination. Complement with computational methods (DFT calculations for optimized geometries) and spectroscopic analysis (e.g., NOESY NMR for spatial proximity of hydroxyl groups). Cross-validate findings with chiral chromatography to confirm enantiomeric purity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Design dose-response experiments in cell lines (e.g., Plasmodium falciparum for antimalarial activity). Use fluorometric assays (e.g., SYBR Green I for parasite viability) and compare IC values to quinine. Include positive/negative controls and triplicate trials to minimize variability .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Employ C-radiolabeled this compound in hepatocyte incubation studies. Use LC-MS/MS to identify phase I/II metabolites. Validate enzyme involvement via CYP450 inhibition assays (e.g., ketoconazole for CYP3A4). Compare metabolic stability to parent quinine using intrinsic clearance calculations .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallographic structures of PfATP4 or human ion channels. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Use free-energy perturbation (FEP) to quantify affinity differences between diastereomers .

Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound?

- Methodological Answer : Replicate studies under standardized conditions (e.g., ISO 10993-5 for biocompatibility testing). Control for variables like solvent (DMSO concentration ≤0.1%), cell passage number, and assay incubation time. Perform meta-analysis of existing data to identify confounding factors (e.g., batch-to-batch variability in compound synthesis) .

Q. What methodologies are critical for validating analytical techniques in quantifying this compound in complex matrices?

- Methodological Answer : Develop a validated UHPLC-MS/MS method with calibration curves (1–1000 ng/mL). Assess matrix effects by spiking plasma samples with deuterated internal standards. Test precision (inter-day RSD <15%) and accuracy (80–120% recovery). Cross-check with orthogonal methods like capillary electrophoresis .

Q. How can researchers design studies to probe this compound’s stability under physiological conditions?

- Methodological Answer : Conduct forced degradation studies at varying pH (1–13), temperature (25–60°C), and light exposure. Monitor degradation products via LC-TOF-MS and assign structures using fragmentation patterns. Calculate shelf-life using Arrhenius kinetics for accelerated stability data .

Methodological Standards and Best Practices

- Data Validation : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use Open Science Framework (OSF) for raw data sharing .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain IRB/IACUC approval. Document participant/animal selection criteria transparently .

- Conflict Resolution : Apply Franklin Standards (e.g., distinguishing evidence from interpretation) when addressing contradictory results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.